N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-N'-phenylbenzene-1,4-diamine
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Overview
Description
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound characterized by its complex structure, which includes bromine, methoxy groups, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with N4-phenylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide
- Organochlorine compounds
Uniqueness
(1E)-N1-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19BrN2O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C21H19BrN2O2/c1-25-20-13-21(26-2)19(22)12-15(20)14-23-16-8-10-18(11-9-16)24-17-6-4-3-5-7-17/h3-14,24H,1-2H3 |
InChI Key |
RKGRZCSEBRYPQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
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